2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile
Description
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIAPBSYKIHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379149 | |
| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-36-1 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
This two-step approach involves:
-
Etherification : 4-Hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride under basic conditions (K₂CO₃ or NaOH) to form 4-[(4-chlorobenzyl)oxy]benzaldehyde.
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Knoevenagel Condensation : The aldehyde intermediate undergoes condensation with cyanoacetic acid in the presence of ammonium acetate or piperidine to yield the target nitrile.
Experimental Optimization
Table 1: Representative Conditions for Method 1
| Reagent | Quantity (mmol) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 10.0 | 80 | 6 | 65 |
| 4-Chlorobenzyl chloride | 12.0 | 80 | 6 | |
| Cyanoacetic acid | 15.0 | 100 | 4 | 70 |
Ullmann-Type Condensation
Copper-Catalyzed Coupling
A one-pot synthesis employs Ullmann condensation to couple 4-chlorobenzyl bromide with 4-hydroxyphenylacetonitrile using CuI/1,10-phenanthroline as the catalyst system.
Performance Metrics
-
Yield : 50–60% with microwave-assisted heating (120°C, 2 h).
-
Advantages : Eliminates the need for isolating intermediates, reducing purification steps.
Table 2: Optimization of Ullmann Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | DMF | 120 | 2 | 58 |
| CuBr/L-proline | DMSO | 110 | 3 | 53 |
Cross-Coupling via Suzuki-Miyaura Reaction
Boronic Acid Intermediate Utilization
This method leverages palladium-catalyzed coupling between 4-boronophenylacetonitrile and 4-chlorobenzyl bromide.
Critical Parameters
Table 3: Suzuki-Miyaura Reaction Data
| Boronic Acid Derivative | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Boronophenylacetonitrile | XPhos Pd G3 | Cs₂CO₃ | 72 |
| 4-Boronophenylacetonitrile | Pd(PPh₃)₄ | Na₂CO₃ | 68 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Cost | Low | Moderate | High |
| Scalability | High | Moderate | Moderate |
| Environmental Impact | Moderate | High (Cu waste) | High (Pd waste) |
| Typical Purity | ≥95% | ≥90% | ≥98% |
-
Method 1 is preferred for industrial-scale production due to reagent affordability.
-
Method 3 offers superior regioselectivity for complex analogs but involves costly catalysts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C under atmospheric pressure.
Substitution: NaOCH3 in methanol (CH3OH) as a solvent.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a benzyl alcohol derivative.
Substitution: The major product depends on the nucleophile used; for example, using NaOCH3 would yield a methoxy-substituted product.
Scientific Research Applications
Chemical Synthesis
Intermediate for Organic Synthesis
2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in organic synthesis processes. The typical synthetic route involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzyl cyanide in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Biological Research
Cellular Interactions
In biological research, this compound can be utilized to study the effects of chlorobenzyl derivatives on cellular processes. It acts as a model compound for investigating interactions between small molecules and biological macromolecules, which is crucial for understanding drug design and development.
Pharmacological Potential
The compound is being explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. The chlorobenzyl group can engage in hydrophobic interactions with proteins, while the acetonitrile group may participate in hydrogen bonding, modulating enzyme or receptor activity.
Medicinal Chemistry
Drug Development
Research indicates that this compound could play a role in developing treatments for various diseases. Its structural characteristics may allow it to inhibit certain biological pathways relevant to disease progression. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria and pathogenic yeasts in antimicrobial studies .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings. The versatility of this compound allows it to be adapted for different industrial processes.
Case Studies
- Antimicrobial Activity : A study on chloroacetamides demonstrated that compounds with halogenated phenyl rings showed significant antimicrobial activity against various pathogens. This suggests that derivatives of this compound could be effective against similar microbial strains .
- Pharmacological Research : Research into chlorobenzyl derivatives has shown promise in treating allergic conditions, leveraging their ability to interact with histamine receptors effectively. This positions this compound as a candidate for further pharmacological exploration .
Mechanism of Action
The mechanism of action of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile involves its interaction with specific molecular targets. The chlorobenzyl group can engage in hydrophobic interactions with proteins, while the acetonitrile group may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Table 1: Comparison of Halogen-Substituted Benzyloxy Phenylacetonitriles
Notes:
Key Insights :
Functional Group Variations
Table 2: Comparison with Urea- and Thiazole-Modified Analogs
Key Insights :
- Complexity vs. However, its nitrile group enables further functionalization (e.g., conversion to tetrazoles or amides) .
- Thermal Stability : Higher melting points in urea-containing analogs (2f: 227–228°C) suggest enhanced stability due to hydrogen bonding, unlike the simpler acetonitrile derivative .
Substituent Position and Chain Length Effects
Table 3: Substituent Position Comparison ()
| Compound Name | Substituent Position | Molecular Weight | Key Property |
|---|---|---|---|
| 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde | 4-Cl-Benzyloxy | 260.9 | Aldehyde group for Schiff base synthesis |
| 4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde | 3-F-Benzyloxy | 245.1 | Meta-fluorine enhances dipole moments |
| Target Compound | 4-Cl-Benzyloxy | 257.72 | Nitrile group for click chemistry |
Key Insights :
- Ortho/Meta vs. Para Substitution : Para-substituted chlorobenzyloxy groups (as in the target compound) maximize steric accessibility for reactions compared to ortho-substituted analogs.
- Functional Group Interplay : The nitrile group in the target compound offers distinct reactivity (e.g., cycloaddition) compared to aldehydes or ketones in related structures .
Biological Activity
2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile, also known as Desotamide, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H16ClN
- Molecular Weight : 273.76 g/mol
- CAS Number : 175135-36-1
Desotamide exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : It has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Some studies indicate that derivatives of this compound possess significant anticancer activity, particularly in inhibiting tumor cell proliferation .
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in cellular pathways, such as heme oxygenase-1 (HO-1), which plays a role in oxidative stress responses .
Biological Activity Overview
The biological activity of Desotamide can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability.
Anticancer Activity
Desotamide and its derivatives have been evaluated for their anticancer potential. A study highlighted its ability to inhibit the proliferation of cancer cells with IC50 values indicating significant potency. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl groups enhance anticancer efficacy .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of HO-1, which is crucial for regulating oxidative stress within cells. The inhibition of HO-1 leads to increased levels of bilirubin and other metabolites, which can have therapeutic implications in conditions characterized by oxidative damage .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of Desotamide against common pathogens. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that Desotamide significantly reduced cell viability. The following table summarizes the IC50 values obtained from various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
Q & A
Q. What is the optimal synthetic route for 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A common procedure involves reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in absolute ethanol under reflux for 6 hours. Reaction completion is monitored by TLC (PE/EtOAc 80:20) or color changes. The product is precipitated in cold water, filtered, washed with ethanol, and recrystallized for purity . Alternative protocols use acetonitrile as a solvent at 75°C for 20 hours, with K₂CO₃ as a base, highlighting solvent-dependent reaction kinetics .
Q. How is the compound characterized structurally?
Methodological Answer: Structural elucidation employs:
- IR spectroscopy : Peaks at ~1689 cm⁻¹ (C=O stretch), ~1255 cm⁻¹ (C-O-C ether linkage), and ~2220 cm⁻¹ (C≡N nitrile stretch) confirm functional groups .
- X-ray crystallography : For derivatives, torsion angles (e.g., C14—C15—C16—Cl1: −179.0°) and bond lengths (e.g., C8—C9: 1.380 Å) are analyzed to resolve stereochemistry .
- TLC and HPLC : Used to monitor reaction progress and purity (>95%) .
Q. What solvents and bases are critical for its synthesis?
Methodological Answer:
Q. How do reaction conditions influence yield?
Methodological Answer:
Advanced Research Questions
Q. How to resolve contradictions in purification methods reported across studies?
Methodological Answer: Discrepancies arise in:
- Recrystallization vs. chromatography : Recrystallization from ethanol is sufficient for high-purity (>98%) products , while column chromatography (e.g., silica gel, DCM/EtOAc) is used for complex mixtures or derivatives .
- Solvent selection : Ethanol minimizes byproducts, but acetonitrile-based reactions may require additional washing (e.g., brine) to remove polar impurities .
Q. What strategies optimize the design of derivatives for biological activity screening?
Methodological Answer: Derivatives are synthesized by modifying:
- Nitrile group : Replacement with amides or carboxylic acids enhances solubility (e.g., N-(4-Cyanophenyl)-glycine) .
- Chlorobenzyl moiety : Substitution with methoxy or fluoro groups alters electronic properties, as seen in 4-((2-chlorobenzyl)oxy)benzaldehyde derivatives .
- Phenyl ring : Introducing heterocycles (e.g., thiazolidinones) improves pharmacological potential .
Q. What mechanistic insights explain the role of K₂CO₃ in the synthesis?
Methodological Answer: K₂CO₃ acts as a dual agent:
Base : Deprotonates the phenolic –OH of 4-hydroxyacetophenone, enabling nucleophilic attack on 4-chlorobenzyl chloride .
Phase-transfer catalyst : In acetonitrile, it enhances ion-pair solubility, accelerating the SN2 mechanism . Kinetic studies show reaction rates double with excess K₂CO₃ (3 eq vs. 1.5 eq) .
Q. How to assess the compound’s stability under storage conditions?
Methodological Answer:
Q. What analytical methods validate its purity for pharmacological studies?
Methodological Answer:
Q. How is the compound utilized in pesticide research?
Methodological Answer: As a scaffold for herbicides (e.g., pyraflufen-ethyl analogs), its chlorobenzyl and nitrile groups enhance binding to acetolactate synthase (ALS) enzymes. Structure-activity relationship (SAR) studies show EC₅₀ values improve with electron-withdrawing substituents on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
